
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of methanamine derivatives. It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxylated thiophene with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiophene Derivatives: Using large reactors to synthesize thiophene derivatives.
Methoxylation in Continuous Flow Reactors: Ensuring efficient and consistent introduction of the methoxy group.
Amination and Purification: Large-scale amination followed by purification using crystallization or chromatography techniques to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted thiophene aldehydes or acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted thiophene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)methanamine hydrochloride
- 1-(4-Methoxythiophen-2-yl)methanamine hydrochloride
- 1-(4-Methylthiophen-3-yl)methanamine hydrochloride
Uniqueness
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is unique due to the presence of the methoxy group on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C6H10ClNOS |
|---|---|
Peso molecular |
179.67 g/mol |
Nombre IUPAC |
(4-methoxythiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9NOS.ClH/c1-8-6-4-9-3-5(6)2-7;/h3-4H,2,7H2,1H3;1H |
Clave InChI |
BQGUFFOTMWZUDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CSC=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


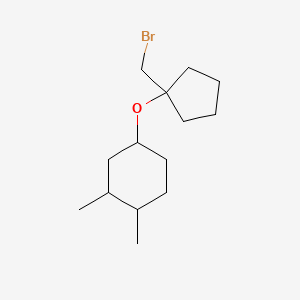

![1-{7-Azabicyclo[2.2.1]heptan-7-yl}prop-2-en-1-one](/img/structure/B13472908.png)

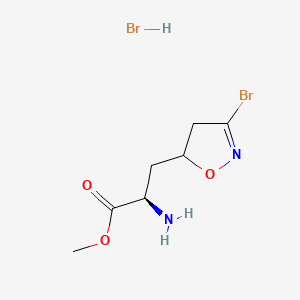
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
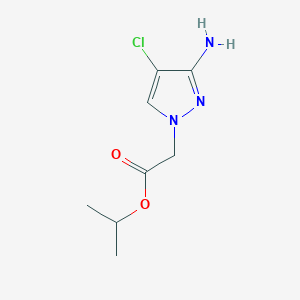
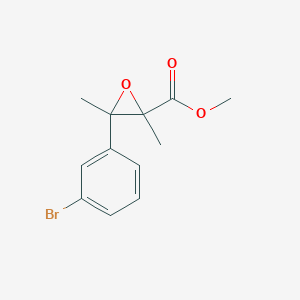

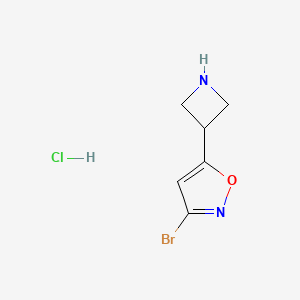
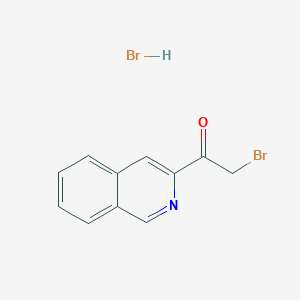
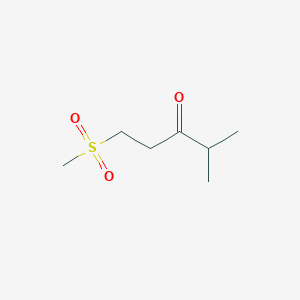
![(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
